((2-Acetamido-5-bromophenyl)(phenyl)methyl)glycine
Description
Significance of Highly Substituted Alpha-Amino Acids in Modern Organic Synthesis Research
Highly substituted alpha-amino acids are non-proteinogenic amino acids characterized by the presence of multiple substituents on the alpha-carbon. This structural complexity imparts unique conformational constraints and functionalities not found in their natural counterparts. In modern organic synthesis, these compounds are invaluable building blocks for several reasons:
Peptidomimetics and Drug Design: The incorporation of highly substituted alpha-amino acids into peptide chains can lead to the development of peptidomimetics with enhanced stability against enzymatic degradation, improved bioavailability, and specific conformational preferences that can target biological receptors with high affinity and selectivity.
Asymmetric Catalysis: Chiral, highly substituted alpha-amino acids and their derivatives can serve as ligands for metal catalysts or as organocatalysts themselves, facilitating a wide range of asymmetric transformations with high enantioselectivity.
Materials Science: The unique structural motifs of these amino acids can be exploited to create novel polymers and materials with tailored properties, such as specific folding patterns, thermal stability, and molecular recognition capabilities.
The synthesis of α,α-disubstituted α-amino acids has garnered considerable attention due to their potential as building blocks for unnatural peptides. rsc.org The development of new methodologies for their asymmetric construction is an ongoing area of research. rsc.org
| Application Area | Significance of High Substitution |
| Medicinal Chemistry | Enhanced proteolytic stability, conformational rigidity leading to higher receptor affinity and selectivity. |
| Asymmetric Catalysis | Creation of novel chiral ligands and organocatalysts for stereoselective synthesis. |
| Materials Science | Development of polymers and biomaterials with unique, predictable three-dimensional structures. |
Historical Context of Asymmetric Synthesis Methodologies for Chiral Glycine (B1666218) Scaffolds
The development of methods for the asymmetric synthesis of chiral glycine scaffolds has been a central theme in organic chemistry for decades. Glycine itself is achiral, but the introduction of two different substituents at the alpha-position creates a stereocenter, necessitating stereocontrolled synthetic methods.
Historically, progress in this area has been marked by several key conceptual advances:
Chiral Auxiliaries: Early approaches relied on the use of chiral auxiliaries, which are covalently attached to the glycine substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net While effective, this method often requires additional steps for the attachment and removal of the auxiliary.
Chiral Catalysis: The advent of chiral metal complexes and organocatalysts revolutionized the field. researchgate.netresearchgate.net These catalysts can induce enantioselectivity in reactions involving prochiral glycine derivatives, offering a more atom-economical and efficient alternative to chiral auxiliaries. organic-chemistry.org Phase-transfer catalysis has also emerged as a powerful tool for the stereoselective synthesis of α-amino acids. acs.org
Enzymatic and Bio-catalytic Methods: More recently, the use of enzymes and other biocatalytic systems has provided highly selective and environmentally benign routes to chiral amino acids.
The synthesis of chiral α-aryl glycine derivatives, a class to which ((2-Acetamido-5-bromophenyl)(phenyl)methyl)glycine belongs, has been a particular focus, with catalytic asymmetric synthesis being a key area of investigation. researchgate.net
| Synthetic Era | Key Methodologies | Advantages | Disadvantages |
| Early 20th Century | Resolution of racemates | Access to both enantiomers | Inefficient (maximum 50% yield) |
| Mid-20th Century | Chiral pool synthesis, Chiral auxiliaries | Predictable stereochemistry | Stoichiometric use of chiral reagents |
| Late 20th Century | Asymmetric catalysis (metal- and organocatalysis) | High efficiency and enantioselectivity, catalytic use of chiral source | Catalyst development can be challenging |
| 21st Century | Biocatalysis, C-H activation | High selectivity, mild conditions, "green" approach | Substrate scope can be limited |
Current Research Gaps and Emerging Frontiers in this compound Research
Despite the broad interest in highly substituted alpha-amino acids, the specific compound this compound remains largely unexplored in the scientific literature. A thorough search of chemical databases reveals its existence and basic chemical identifiers, but there is a notable absence of published research detailing its synthesis, properties, or potential applications.
This lack of specific research highlights several key gaps and emerging frontiers:
Synthesis and Characterization: There is a need for the development of efficient and stereoselective synthetic routes to this compound and its enantiomers. Detailed characterization of its physicochemical properties is also required.
Exploration of Biological Activity: Given the structural motifs present in the molecule (a substituted phenyl ring, an acetamido group, and a chiral center), it is conceivable that this compound could exhibit interesting biological activities. Screening for potential therapeutic applications is a logical next step.
Application in Materials Science: The rigid, three-dimensional structure of this compound could make it a candidate for incorporation into novel polymers or self-assembling systems.
The study of N-substituted glycine derivatives, more broadly known as peptoids, is an active area of research with applications in drug design and materials science. nih.govresearchgate.net The principles and techniques from this field could be applied to investigate the potential of this compound. The design of new anti-inflammatory agents based on N-(4-substituted phenyl)glycine derivatives has also been reported, suggesting a potential avenue for investigation. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11(21)20-15-8-7-13(18)9-14(15)17(19-10-16(22)23)12-5-3-2-4-6-12/h2-9,17,19H,10H2,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTDXCOZEFLGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(C2=CC=CC=C2)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Acetamido 5 Bromophenyl Phenyl Methyl Glycine and Its Analogues
Stereoselective Synthesis of the Quaternary Carbon Center
The creation of a quaternary stereocenter, particularly at the α-position of an amino acid, is a formidable task in organic synthesis. fau.deresearchgate.net For ((2-Acetamido-5-bromophenyl)(phenyl)methyl)glycine, this requires the controlled assembly of four different substituents around a single carbon atom. The methodologies to achieve this are diverse, ranging from the use of chiral guides to sophisticated catalytic systems and enzymatic processes.
Chiral Auxiliary-Based Approaches for Stereocontrol
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is established, the auxiliary is removed, having fulfilled its role as a "chiral messenger."
In the context of α,α-disubstituted amino acids, chiral auxiliaries, such as those derived from cyclic 1,2-diols, have been successfully employed. nih.govjst.go.jp These auxiliaries can be attached to a glycine-derived precursor, creating a rigid cyclic structure. This rigidity restricts the conformational freedom of the molecule, allowing for subsequent alkylation or arylation reactions to occur from a specific, less-hindered face. This facial bias, dictated by the chiral auxiliary, leads to the formation of one enantiomer in preference to the other. For instance, an oxazolidinone auxiliary can be used to achieve high stereoselectivity in the synthesis of α,α-disubstituted amino acid derivatives. acs.org Similarly, the N-sulfinyl functionality has proven to be an effective chiral auxiliary, yielding β-branched unnatural amino acids with excellent stereoselectivity. nih.gov
A general synthetic route using a chiral auxiliary might involve the following steps:
Coupling of a glycine (B1666218) precursor with a chiral auxiliary.
Deprotonation to form a chiral enolate.
Diastereoselective alkylation or arylation of the enolate.
Removal of the chiral auxiliary to yield the enantiomerically enriched α,α-disubstituted amino acid.
| Auxiliary Type | Key Feature | Typical Diastereomeric Ratio (d.r.) | Reference |
| Oxazolidinone | Rigid heterocyclic structure | >20:1 | acs.org |
| Cyclic 1,2-diol | Forms a chiral acetal | High | nih.gov |
| N-sulfinyl | Chiral-at-sulfur group | >95:5 | nih.gov |
Asymmetric Catalysis in C-C Bond Formation for Alpha-Amino Acid Derivatives
Asymmetric catalysis offers a more elegant and atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org Phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective synthesis of α-amino acids. organic-chemistry.orgacs.orgacs.org
In a typical asymmetric PTC setup for synthesizing α-amino acid derivatives, an achiral glycine Schiff base ester is alkylated or arylated in a biphasic system. A chiral phase-transfer catalyst, often derived from cinchona alkaloids, facilitates the transfer of the enolate from the aqueous phase to the organic phase where the reaction with an electrophile occurs. organic-chemistry.org The chiral environment created by the catalyst around the enolate dictates the stereochemical outcome of the C-C bond formation, leading to high enantiomeric excess (ee). organic-chemistry.org For the synthesis of this compound, this would involve the alkylation of a glycine Schiff base with a (2-acetamido-5-bromophenyl)(phenyl)methyl halide or a related electrophile in the presence of a chiral phase-transfer catalyst.
Recent advancements have also seen the use of chiral N-heterocyclic carbene complexes of iridium for the catalytic generation of α-cyanocarbanions from acetonitrile (B52724), which then add enantioselectively to α-iminoesters. rsc.org Furthermore, nickel-catalyzed enantioconvergent cross-coupling reactions of racemic α-halo-α-amino acid derivatives with alkylzinc reagents provide a versatile method for the asymmetric synthesis of protected unnatural α-amino acids. nih.gov
| Catalytic System | Reaction Type | Achieved Enantioselectivity (ee) | Reference |
| Cinchona alkaloid-derived PTC | Alkylation of glycine Schiff base | 94–99% | organic-chemistry.org |
| Chiral Ir-NHC complexes | Addition of acetonitrile to α-iminoesters | High | rsc.org |
| Chiral Ni-complex | Enantioconvergent cross-coupling | High | nih.gov |
Enzymatic and Biocatalytic Routes for Enantiopure Access
Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions, making them attractive for the synthesis of enantiopure compounds. nih.govsciencedaily.com For the production of non-proteinogenic amino acids, such as the title compound, enzymatic and biocatalytic methods offer significant advantages. acs.orgfrontiersin.orgnih.gov
One common enzymatic strategy is kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govacs.org For instance, acylases can be used for the enantioselective hydrolysis of N-acyl amino acids. acs.org In a dynamic kinetic resolution (DKR) process, the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. rsc.orgnih.gov This can be achieved by combining an enantioselective enzyme with a racemase or a chemical racemization agent. rsc.org
For example, a racemic mixture of an N-acyl derivative of this compound could be subjected to hydrolysis by an L-aminoacylase. The enzyme would selectively hydrolyze the L-enantiomer to the corresponding L-amino acid, which can then be separated from the unreacted D-N-acyl amino acid. If a suitable racemase is included, the D-N-acyl amino acid can be continuously converted back to the racemic mixture, thus funneling the entire starting material into the desired L-amino acid product.
Transaminases are another class of enzymes that have been successfully employed in the synthesis of β-branched aromatic α-amino acids through a DKR process with high diastereo- and enantioselectivity. nih.gov
| Enzymatic Method | Key Principle | Potential Outcome | Reference |
| Kinetic Resolution | Enantioselective reaction of one enantiomer | Separation of enantiomers (max 50% yield of one) | acs.org |
| Dynamic Kinetic Resolution (DKR) | Kinetic resolution coupled with in situ racemization | Theoretical 100% yield of one enantiomer | rsc.orgnih.gov |
| Transamination (DKR) | Stereoselective amination of a keto acid with racemization | High diastereo- and enantioselectivity | nih.gov |
Strategic Functional Group Interconversions and Derivatization Approaches
Once the core α-amino acid structure is in place, further molecular diversity can be introduced through strategic functional group interconversions and derivatizations. For this compound, the bromophenyl and acetamido moieties are prime targets for such modifications.
Palladium-Catalyzed Cross-Coupling Reactions of the Bromophenyl Moiety (e.g., Suzuki-Miyaura)
The bromine atom on the phenyl ring serves as a versatile synthetic handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. jocpr.comnobelprize.orgmdpi.com The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a particularly powerful and widely used transformation for forming carbon-carbon bonds. yonedalabs.com
In the case of this compound or its protected derivatives, the bromophenyl group can be coupled with various aryl, heteroaryl, or alkyl boronic acids or esters. researchgate.netnih.govrsc.orgresearchgate.net This allows for the synthesis of a library of analogues with diverse electronic and steric properties at the 5-position of the phenyl ring. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and tolerating other functional groups present in the molecule. Acetanilide palladacycles have also been shown to be efficient catalysts for Suzuki-Miyaura reactions at room temperature. dntb.gov.ua
| Coupling Partner (Boronic Acid/Ester) | Potential Analogue Structure | Significance | Reference |
| Phenylboronic acid | 5-Biphenyl substituted analogue | Introduction of a larger aromatic system | researchgate.net |
| Thiophene-2-boronic acid | 5-(Thiophen-2-yl) substituted analogue | Incorporation of a heteroaromatic ring | researchgate.net |
| Methylboronic acid | 5-Methyl substituted analogue | Introduction of a small alkyl group | nih.gov |
Amidation and Modification Strategies at the Acetamido Group
The acetamido group (-NHCOCH₃) also offers opportunities for structural modification. archivepp.comnih.gov The amide bond itself is generally stable, but under certain conditions, it can be hydrolyzed or modified. youtube.commasterorganicchemistry.com
Selective hydrolysis of the acetamido group, often requiring harsh acidic or basic conditions, would yield the corresponding primary amine. masterorganicchemistry.com More recently, milder methods for amide hydrolysis have been developed, for instance, using visible light and a photoresponsive auxiliary. researchgate.netorganic-chemistry.orgacs.org This primary amine could then be acylated with a variety of carboxylic acids or their derivatives to introduce different N-acyl groups, thereby modulating the compound's properties.
Alternatively, direct modification of the acetamido group without cleavage is also possible. For instance, directed C-H activation could potentially be used to functionalize the methyl group of the acetyl moiety. researchgate.net Furthermore, direct amidation of aromatic C-H bonds using dioxazolones or other aminating agents, while not directly modifying the existing acetamido group, represents a strategy for introducing additional amide functionalities elsewhere on the aromatic rings if desired. researchgate.netsci-hub.seacs.orgmdpi.com
| Modification Strategy | Resulting Functional Group | Potential Application | Reference |
| Hydrolysis | Primary amine (-NH₂) | Further derivatization with various acyl groups | masterorganicchemistry.comresearchgate.net |
| Re-acylation | Modified N-acyl group (-NHCOR) | Fine-tuning of biological activity or physical properties | sci-hub.se |
| Directed C-H Amidation | Introduction of a new amide group | Synthesis of analogues with altered polarity and H-bonding capacity | researchgate.netresearchgate.net |
Controlled Functionalization of the Glycine Carboxyl and Amine Groups
The synthesis of complex amino acid derivatives such as this compound requires precise control over the reactivity of its functional groups. The glycine moiety possesses both a primary amine (-NH₂) and a carboxylic acid (-COOH) group, which are highly reactive. To achieve selective modification and build the target molecular architecture, these groups must be temporarily masked or "protected." This strategy, known as the use of protecting groups, is fundamental in peptide and amino acid synthesis to prevent unwanted side reactions. libretexts.orgnih.gov
The selection of an appropriate protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal once its protective function is complete. nih.gov For the amine group, common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.com The carboxyl group is typically protected by converting it into an ester, such as a methyl, ethyl, benzyl (B1604629) (Bn), or tert-butyl (tBu) ester. jst.go.jppeptide.com
A key concept in multi-step synthesis is the use of "orthogonal" protecting groups. This means that different protecting groups on the same molecule can be removed selectively under distinct conditions without affecting each other. nih.gov For instance, a Cbz group, which is removed by catalytic hydrogenation, can be used alongside a Boc group, which is cleaved by acid (like trifluoroacetic acid). masterorganicchemistry.comyoutube.com This orthogonality allows for sequential and controlled manipulation of the amine and carboxyl functionalities during the synthesis of this compound and its analogues.
The process involves first protecting the amine or carboxyl group, performing the desired chemical transformation on the other part of the molecule, and finally, "deprotecting" the group to restore its original reactivity for subsequent steps. gcwgandhinagar.com
Table 1: Common Protecting Groups for Glycine Functionalization
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |
|---|---|---|---|---|
| Amine (-NH₂) | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid, TFA) masterorganicchemistry.com |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.comyoutube.com | |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., Piperidine) masterorganicchemistry.com | |
| Carboxyl (-COOH) | Benzyl ester | Bn | Benzyl alcohol, acid catalyst | Catalytic Hydrogenation (H₂/Pd-C) youtube.com |
| tert-Butyl ester | tBu | Isobutylene, acid catalyst | Strong acid (e.g., Trifluoroacetic Acid, TFA) peptide.com | |
| Methyl/Ethyl ester | Me/Et | Methanol (B129727)/Ethanol (B145695), acid catalyst | Saponification (e.g., NaOH) |
Green Chemistry Principles in this compound Synthesis
The synthesis of specialized pharmaceutical intermediates like this compound is increasingly guided by the principles of green chemistry. These principles aim to design chemical processes that are more environmentally friendly, efficient, and sustainable by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. jk-sci.comjocpr.com The application of these principles is crucial for modern organic synthesis, addressing both environmental impact and economic viability.
Solvent-Free or Alternative Solvent Reaction Systems
A significant portion of the chemical waste generated during synthesis comes from solvents. researchoutreach.org Many traditional solvents used in peptide and amino acid synthesis, such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM), are toxic and environmentally harmful. researchoutreach.orgpeptide.com Consequently, a major focus of green chemistry is the reduction or replacement of these hazardous solvents.
One approach is to conduct reactions under solvent-free conditions. For example, N-acylation reactions, a key step in building molecules like the target compound, can sometimes be carried out efficiently by directly mixing the reactants without any solvent, often with gentle heating. orientjchem.org This method drastically reduces waste and simplifies product purification.
When a solvent is necessary, the focus shifts to greener alternatives. Water is an ideal green solvent for certain reactions, such as the synthesis of some N-substituted glycine derivatives. nih.govacs.org Other promising alternatives that are being investigated for peptide synthesis include 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-Valerolactone, and N-butylpyrrolidinone (NBP), which are derived from renewable resources and have a better environmental profile. researchoutreach.org The choice of solvent can significantly impact reaction efficiency and purity, requiring careful optimization for specific synthetic steps. biotage.com
Table 2: Comparison of Traditional and Green Solvents in Synthesis
| Solvent | Type | Common Use in Synthesis | Green Chemistry Concerns | Potential Green Alternatives |
|---|---|---|---|---|
| Dichloromethane (DCM) | Traditional | Swelling resins, dissolving reagents peptide.comresearchgate.net | Suspected carcinogen, volatile organic compound (VOC) | 2-Methyltetrahydrofuran (2-MeTHF) researchoutreach.org |
| N,N-Dimethylformamide (DMF) | Traditional | Dissolving amino acids, peptide coupling peptide.comresearchgate.net | Toxic, can decompose to form amine impurities peptide.com | N-Butylpyrrolidinone (NBP), γ-Valerolactone researchoutreach.org |
| N-Methylpyrrolidone (NMP) | Traditional | High solvency for reagents and resins biotage.comresearchgate.net | Reproductive toxicity | Cyrene, Dimethyl sulfoxide (B87167) (DMSO) |
| Water (H₂O) | Green | Synthesis of water-soluble derivatives nih.govacs.org | Limited solubility for nonpolar reactants | N/A |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Replacement for DCM and other ethers researchoutreach.org | Can form peroxides | N/A |
Atom Economy and Catalyst Recycling in Synthetic Sequences
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final desired product. jk-sci.comjocpr.com A reaction with high atom economy generates minimal waste because most of the atoms from the starting materials become part of the product. youtube.com Synthetic routes for this compound should be designed to favor reactions with high atom economy, such as addition reactions, over those that generate significant byproducts, like substitution or elimination reactions. jk-sci.com
To further enhance the sustainability of the process, recycling the catalyst is a key consideration. Homogeneous catalysts, which dissolve in the reaction mixture, can be difficult to separate from the product. A green approach is to use heterogeneous or immobilized catalysts. york.ac.uk These catalysts are attached to a solid support (like silica (B1680970) or a polymer resin), allowing them to be easily filtered off at the end of the reaction and reused in subsequent batches. york.ac.uk This not only reduces waste and cost but also minimizes potential contamination of the final product with the catalyst material. nih.gov The development of recyclable catalysts is an active area of research for the sustainable synthesis of complex molecules. acs.org
Table 3: Hypothetical Atom Economy Calculation for an Acylation Step
| Reactant A | Reactant B | Desired Product | Byproduct | % Atom Economy |
|---|---|---|---|---|
| Amine (R-NH₂) (MW: 150) | Acetyl Chloride (CH₃COCl) (MW: 78.5) | Amide (R-NHCOCH₃) (MW: 192) | HCl (MW: 36.5) | (192 / (150 + 78.5)) * 100 = 84% |
| Amine (R-NH₂) (MW: 150) | Acetic Anhydride ((CH₃CO)₂O) (MW: 102) | Amide (R-NHCOCH₃) (MW: 192) | CH₃COOH (MW: 60) | (192 / (150 + 102)) * 100 = 76% |
Note: This table illustrates how different reagents for the same transformation can lead to different atom economies. MW = Molecular Weight.
Elucidation of Reaction Mechanisms and Kinetics in Transformations Involving 2 Acetamido 5 Bromophenyl Phenyl Methyl Glycine
Mechanistic Investigations of C-C Bond Forming Reactions at the Alpha-Carbon
Currently, there is a lack of specific published research detailing the mechanistic investigations of C-C bond forming reactions at the alpha-carbon of ((2-Acetamido-5-bromophenyl)(phenyl)methyl)glycine. Such reactions would likely involve the deprotonation of the α-carbon to form an enolate or an equivalent nucleophile, which could then react with various electrophiles. The presence of the bulky phenyl and substituted phenyl groups would sterically hinder the approach of reactants, influencing the stereochemical outcome of any bond formation. The electronic effects of the bromo and acetamido groups on the aromatic ring would also play a role in the stability and reactivity of any intermediates.
Kinetics of Functional Group Transformations and Derivatizations
A comprehensive kinetic analysis of functional group transformations and derivatizations of this compound has not been reported. Studies in this area would involve monitoring the rate of reactions such as hydrolysis of the acetamido group, esterification of the carboxylic acid, or transformations involving the amino group. The reaction rates would be influenced by factors such as temperature, concentration of reactants, and the choice of solvent and catalyst.
Stereochemical Pathways and Transition State Analysis in Asymmetric Processes
There is no available research focusing on the stereochemical pathways and transition state analysis in asymmetric processes involving this compound. As the molecule is chiral at the alpha-carbon, its use in asymmetric synthesis would be of interest. Theoretical and experimental studies would be required to understand the transition states of reactions and predict the stereochemical outcomes. Such analyses would be crucial for the development of stereoselective methods for the synthesis of derivatives of this amino acid.
Role of Intermediates and Catalytic Cycles in Reaction Efficiency
The specific roles of intermediates and the nature of catalytic cycles in reactions involving this compound are not documented in the scientific literature. Research in this area would focus on identifying and characterizing transient species formed during a reaction and understanding how catalysts interact with the substrate to facilitate transformation. The efficiency of any catalytic process would depend on the stability of intermediates and the turnover frequency of the catalyst.
Theoretical and Computational Studies of 2 Acetamido 5 Bromophenyl Phenyl Methyl Glycine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of ((2-Acetamido-5-bromophenyl)(phenyl)methyl)glycine. These calculations provide a detailed picture of the molecule's electron distribution and energy levels.
Key electronic structure parameters are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
From these fundamental energies, a range of global reactivity descriptors can be calculated, offering a quantitative measure of the molecule's chemical behavior. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the tendency of the molecule to attract electrons. Chemical hardness represents the resistance to change in its electron distribution. The global electrophilicity index quantifies the molecule's ability to act as an electrophile.
Local reactivity can be further investigated through the calculation of Fukui functions. These functions identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack, providing a detailed map of its reactive centers. For instance, the analysis might reveal that specific carbon or nitrogen atoms in the aromatic rings or the glycine (B1666218) moiety are particularly reactive.
Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound
| Parameter | Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |
| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 2.80 eV | Ability to act as an electrophile |
Conformational Analysis and Energy Landscapes of the Flexible Moieties
The presence of several single bonds in this compound allows for considerable conformational flexibility. Understanding the preferred three-dimensional structures and the energy barriers between them is crucial for comprehending its biological activity.
Conformational analysis is typically performed by systematically rotating the rotatable bonds and calculating the corresponding energy of each conformation. This process generates a potential energy surface, which reveals the low-energy, stable conformations (local minima) and the transition states that connect them. The results of such an analysis can be visualized as a Ramachandran-like plot for the key dihedral angles.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, taking into account the influence of its environment, such as a solvent. nih.gov By simulating the motion of the molecule and the surrounding solvent molecules, MD can reveal how the solvent affects the conformational preferences and the accessibility of different parts of the molecule.
In an aqueous environment, for example, MD simulations can show how water molecules form hydrogen bonds with the polar groups of this compound, such as the amide and carboxylic acid functions. These interactions can stabilize certain conformations over others. The simulations also provide insights into the hydrophobic interactions between the nonpolar aromatic rings and the surrounding water.
Furthermore, MD simulations are invaluable for studying the intermolecular interactions between the molecule and a biological target, such as a protein binding site. By placing the molecule in the binding site and simulating the system's evolution, researchers can observe the formation and breaking of hydrogen bonds, salt bridges, and van der Waals contacts, providing a detailed understanding of the binding mechanism. dovepress.comnih.gov
Prediction of Novel Reactivity and Reaction Pathways
The electronic structure information obtained from quantum chemical calculations can be used to predict the molecule's reactivity in various chemical reactions. researchgate.netmdpi.com For example, the calculated local reactivity descriptors (Fukui functions) can suggest the most likely sites for metabolic transformations, such as hydroxylation or demethylation.
Computational methods can also be employed to explore potential reaction pathways. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction enthalpies for different proposed mechanisms. This can help in understanding the molecule's stability and degradation pathways, as well as in designing synthetic routes for its derivatives.
In Silico Design and Screening of Novel Derivations and Analogues
A key application of computational studies is the in silico design and screening of novel derivatives and analogues of this compound with improved properties. mdpi.com By making systematic modifications to the parent structure, such as substituting different functional groups on the aromatic rings or altering the glycine backbone, a virtual library of new compounds can be created.
These virtual compounds can then be rapidly screened using computational methods to predict their properties, such as their electronic characteristics, conformational preferences, and binding affinity to a target protein. This in silico screening process allows researchers to prioritize a smaller, more promising set of candidate molecules for synthesis and experimental testing, thereby saving significant time and resources in the drug discovery process. nih.govresearchgate.net For example, modifications could be designed to enhance the molecule's solubility, metabolic stability, or binding specificity.
Advanced Spectroscopic and Analytical Techniques for Structural and Stereochemical Research of 2 Acetamido 5 Bromophenyl Phenyl Methyl Glycine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For ((2-Acetamido-5-bromophenyl)(phenyl)methyl)glycine, both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provide a wealth of information regarding its covalent framework, relative stereochemistry, and preferred conformation.
In ¹H NMR, the chemical shifts and coupling constants of the methine proton (the hydrogen attached to the chiral center) are particularly diagnostic. The coupling constant between the methine proton and the adjacent N-H proton can provide insights into the dihedral angle, which is a key component of the molecule's conformation. The chemical shifts of the aromatic protons are influenced by the electronic effects of the acetamido and bromo substituents, as well as the through-space anisotropic effects of the phenyl ring.
Two-dimensional NMR techniques are crucial for unambiguous assignments. For instance, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space correlations between protons that are close in proximity, which is instrumental in determining the relative stereochemistry and the preferred rotational conformation (rotamer) around the Cα-C(phenyl) and Cα-C(bromophenyl) bonds. The observation of a NOE between the methine proton and specific protons on one of the aromatic rings would indicate a spatial proximity consistent with a particular stereoisomer.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Structure Analogous to this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C=O (glycine) | - | ~175 |
| C=O (acetamide) | - | ~170 |
| Cα (chiral center) | ~5.5 (d) | ~58 |
| CH₃ (acetamide) | ~2.0 (s) | ~23 |
| C (phenyl) | 7.2-7.4 (m) | 127-138 |
| C (bromophenyl) | 7.0-7.6 (m) | 118-140 |
| NH (glycine) | ~8.0 (d) | - |
| NH (acetamide) | ~8.5 (s) | - |
| Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet. |
Chiral Chromatography (HPLC, GC, SFC, CE) for Enantiomeric Excess Determination and Separation in Research
Chiral chromatography is the cornerstone for determining the enantiomeric purity (enantiomeric excess, ee) and for the preparative separation of the enantiomers of chiral compounds like this compound. These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, their separation.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. yakhak.org A variety of CSPs are available, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) or amylose) being particularly effective for a broad range of compounds, including N-acylated amino acids. yakhak.orgntnu.no The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol modifier like isopropanol, is critical for achieving optimal resolution. ntnu.no
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. researchgate.netchromatographyonline.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com This technique often provides faster separations and reduced solvent consumption compared to HPLC. researchgate.net For polar molecules like amino acid derivatives, polar co-solvents such as methanol (B129727) or ethanol (B145695) are added to the CO₂. bohrium.com
Gas Chromatography (GC) can also be used for chiral separations, but typically requires derivatization of the analyte to increase its volatility. For this compound, this would likely involve esterification of the carboxylic acid group.
Capillary Electrophoresis (CE) is another high-efficiency separation technique where a chiral selector is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and separation.
Table 2: Illustrative Chiral HPLC and SFC Conditions for the Separation of N-Acylated Amino Acid Enantiomers
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection |
| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10, v/v) | 1.0 mL/min | UV at 254 nm |
| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (80:20, v/v) | 0.8 mL/min | UV at 254 nm |
| SFC | Immobilized Polysaccharide-based CSP | CO₂/Methanol (70:30, v/v) | 3.0 mL/min | UV at 220 nm |
| Note: These are representative conditions and would require optimization for the specific compound. |
X-ray Crystallography for Absolute Stereochemistry and Molecular Architecture Elucidation
X-ray crystallography is the definitive method for determining the absolute stereochemistry and obtaining a precise three-dimensional model of a molecule in the solid state. researchgate.netnih.gov This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined.
For this compound, a successful crystal structure analysis would provide:
Absolute Configuration: By employing anomalous dispersion, a phenomenon that is particularly effective due to the presence of the heavy bromine atom, the absolute configuration (R or S) at the chiral center can be determined without ambiguity. ed.ac.uk
Molecular Conformation: The analysis reveals the precise conformation of the molecule in the crystal lattice, including the torsion angles that define the spatial arrangement of the phenyl, bromophenyl, and glycine (B1666218) moieties.
Intermolecular Interactions: The crystal packing reveals how the molecules interact with each other through hydrogen bonding (e.g., involving the amide N-H and carbonyl oxygen atoms), halogen bonding (involving the bromine atom), and π-π stacking interactions between the aromatic rings. This information is crucial for understanding the solid-state properties of the compound.
Table 3: Representative Crystallographic Data Parameters for a Small Organic Molecule
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1030 |
| Z (molecules/unit cell) | 2 |
| R-factor | < 0.05 |
| Note: These values are hypothetical and serve as an example of typical crystallographic data. |
Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiroptical Properties
Chiroptical spectroscopy techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are powerful for determining the absolute configuration and studying the solution-state conformation of chiral molecules.
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Visible region, corresponding to electronic transitions. mdpi.com The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of the molecule's stereochemistry. The ECD spectrum of this compound would be dominated by transitions associated with its aromatic chromophores. The experimental ECD spectrum is often compared with spectra predicted by quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT), to assign the absolute configuration. researchgate.net
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. wikipedia.org VCD is particularly sensitive to the stereochemistry of the entire molecule. The VCD spectrum of the target compound would show characteristic signals in the amide I and II regions (around 1650 cm⁻¹ and 1550 cm⁻¹, respectively) and in the C-H stretching region. nih.gov As with ECD, the comparison of experimental VCD spectra with those predicted by DFT calculations is a reliable method for determining the absolute configuration in solution. youtube.com
Table 4: Key Spectral Regions in ECD and VCD for Stereochemical Analysis
| Spectroscopy | Spectral Region | Associated Molecular Moiety/Transition | Information Obtained |
| ECD | 200-280 nm | π → π* transitions of aromatic rings | Absolute configuration, electronic structure |
| VCD | 1700-1600 cm⁻¹ | Amide I (C=O stretch) | Absolute configuration, secondary structure |
| VCD | 1600-1500 cm⁻¹ | Amide II (N-H bend, C-N stretch) | Absolute configuration, conformation |
| VCD | 3000-2800 cm⁻¹ | C-H stretching vibrations | Overall molecular stereochemistry |
Advanced Mass Spectrometry for Mechanistic Studies and Isotopic Labeling Investigations
Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of this compound, as well as for probing its structure and reactivity.
High-Resolution Mass Spectrometry (HRMS) , using techniques like time-of-flight (TOF) or Orbitrap mass analyzers, can determine the mass of the molecule with very high accuracy (typically < 5 ppm), allowing for the unambiguous determination of its elemental formula.
Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion (or a protonated/deprotonated version) and its subsequent fragmentation through collision-induced dissociation (CID). unito.it The analysis of the resulting fragment ions provides valuable structural information, confirming the connectivity of the different parts of the molecule (e.g., the loss of the acetamido group or the cleavage of the bond between the chiral center and the glycine moiety). This fragmentation pattern can be used in mechanistic studies to understand how the molecule behaves under energetic conditions.
Isotopic Labeling Investigations coupled with mass spectrometry is a powerful strategy for elucidating reaction mechanisms or tracing metabolic pathways. wikipedia.orgcernobioscience.com For instance, by synthesizing this compound with a stable isotope label (e.g., ¹³C in the acetamido group or ¹⁵N in the amide), one could track the fate of these specific atoms in a chemical reaction or a biological system. nih.gov The mass shift in the parent ion and its fragments in the mass spectrum would reveal which parts of the molecule are involved in the transformation. This approach is invaluable for detailed mechanistic studies. acs.orgnih.gov
Table 5: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Possible Fragment Structure |
| [M-H]⁻ or [M+H]⁺ | Deprotonated or Protonated Molecular Ion |
| [M-43]⁺ | Loss of the acetyl group (CH₃CO) |
| [M-59]⁺ | Loss of the acetamido group (CH₃CONH) |
| [M-74]⁻ | Loss of the glycine moiety (deprotonated) |
| Note: The exact m/z values would depend on the isotopic composition (presence of ⁷⁹Br and ⁸¹Br) and the charge state. |
2 Acetamido 5 Bromophenyl Phenyl Methyl Glycine As a Chiral Building Block and Synthetic Scaffold in Academic Research
Incorporation into Peptide and Peptidomimetic Frameworks
The incorporation of non-proteinogenic amino acids into peptide sequences is a widely employed strategy to develop peptidomimetics with enhanced therapeutic properties, such as increased metabolic stability, improved receptor affinity and selectivity, and controlled conformational profiles. The structure of ((2-Acetamido-5-bromophenyl)(phenyl)methyl)glycine makes it a prime candidate for such applications.
The diarylmethyl group at the α-carbon is expected to shield the adjacent peptide bonds from enzymatic degradation by proteases, a common limitation of natural peptide-based drugs. Research on other Cα,α-disubstituted glycines, such as diphenylglycine (Dpg), has demonstrated their capacity to induce specific secondary structures, like β-turns and helices, within peptide chains. The bulky nature of the (2-Acetamido-5-bromophenyl)(phenyl)methyl moiety would likely impose significant conformational constraints on the peptide backbone, thereby pre-organizing the molecule into a bioactive conformation. This can lead to higher binding affinities for biological targets.
Table 1: Potential Impact of this compound Incorporation into Peptides
| Feature | Anticipated Effect | Rationale |
| Proteolytic Stability | Increased | Steric hindrance from the bulky diarylmethyl group at the α-carbon protects adjacent amide bonds from enzymatic cleavage. |
| Receptor Binding Affinity | Potentially Enhanced | The constrained conformation can lock the peptide into a structure that is optimal for receptor binding, reducing the entropic penalty upon binding. |
| Secondary Structure Induction | Induction of specific turns or helical structures | The steric demands of the α,α-disubstituted nature of the amino acid can force the peptide backbone to adopt well-defined secondary structures. |
| Bioavailability | Potentially Improved | Increased stability and defined conformation can contribute to better absorption and distribution profiles. |
Utilization in Asymmetric Synthesis of Other Complex Organic Molecules
Chiral amino acids and their derivatives are invaluable tools in asymmetric synthesis, serving as chiral auxiliaries, catalysts, or starting materials for the synthesis of complex, enantiomerically pure molecules. This compound, with its defined stereocenter, could be a versatile scaffold for such applications.
The carboxylic acid and the secondary amine of the glycine (B1666218) moiety can be readily functionalized to attach other reactive groups. The inherent chirality of the molecule can then be used to direct the stereochemical outcome of subsequent reactions. For instance, it could be employed as a chiral auxiliary, where it is temporarily attached to a prochiral substrate to guide a stereoselective transformation, and then cleaved to yield the desired enantiopure product.
The bromo- and phenyl-substituted aromatic rings provide sites for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of intricate molecular architectures. The acetamido group could also participate in directing metallation reactions to further functionalize the aromatic ring.
Role in the Design of Constrained Amino Acid Mimetics for Conformational Control
The ability to control the three-dimensional structure of peptides is crucial for designing molecules with specific biological activities. Conformationally constrained amino acid mimetics are key to achieving this control. The rigid diarylmethyl framework of this compound makes it an excellent candidate for designing such mimetics.
By restricting the phi (φ) and psi (ψ) torsional angles of the peptide backbone, this amino acid can stabilize specific secondary structures. Studies on peptides containing other Cα,α-disubstituted amino acids have shown that they can nucleate folding and stabilize desired conformations. researchgate.net The specific conformational preferences induced by this compound would need to be determined through computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy. However, it is anticipated that the steric bulk would favor more extended or turn-like conformations.
Table 2: Predicted Conformational Preferences of Peptides Containing this compound
| Torsional Angles | Predicted Range | Rationale |
| Phi (φ) | Highly Restricted | Significant steric clashes between the bulky side chain and the peptide backbone would limit the accessible conformational space. |
| Psi (ψ) | Highly Restricted | Similar to the phi angle, the large substituents would impose severe steric constraints on the psi torsional angle. |
| Resulting Secondary Structure | Likely β-turns or extended structures | The restricted torsional angles are often associated with the formation of well-defined turn structures or an overall extended peptide chain. |
Applications in Catalyst or Ligand Design Research
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. The structure of this compound offers several features that are desirable in a chiral ligand scaffold. The N-acetyl and glycine moieties can act as coordination sites for metal centers. The chirality of the α-carbon can create a chiral environment around the metal, enabling enantioselective transformations.
The aromatic rings can be functionalized with phosphine (B1218219), amine, or other coordinating groups to create multidentate ligands. The modular nature of the molecule allows for the systematic tuning of the ligand's steric and electronic properties by modifying the substituents on the phenyl rings. This tunability is crucial for optimizing the performance of a catalyst for a specific reaction. For example, the bromo substituent could be readily converted to a phosphine group via a lithiation-phosphination sequence, or used in a palladium-catalyzed cross-coupling to introduce other functionalities.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing ((2-Acetamido-5-bromophenyl)(phenyl)methyl)glycine?
- Methodological Answer : A multi-step approach is typical. First, synthesize the substituted benzylamine intermediate via nucleophilic aromatic substitution (e.g., bromination at the 5-position of 2-acetamidophenyl precursors) . Next, introduce the glycine moiety using coupling agents like HBTU or EDCI in polar aprotic solvents (e.g., MeCN or DCM) under inert conditions. Purification via silica gel column chromatography with gradients of ethyl acetate/hexane is critical for isolating the final product. Monitor reactions by TLC and confirm structures with / NMR and high-resolution MS .
Q. Which analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR should reveal peaks for the acetamido group (~2.0 ppm, singlet), bromophenyl protons (7.2–7.8 ppm), and glycine’s α-proton (3.8–4.2 ppm). NMR confirms carbonyl carbons (170–175 ppm) and quaternary carbons .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H] peaks matching the molecular formula (e.g., CHBrNO).
- X-ray Crystallography (if crystalline): Use ORTEP-3 for Windows to model molecular geometry and validate stereochemistry .
Q. How should researchers handle safety concerns during synthesis?
- Methodological Answer :
- Ventilation : Perform reactions in fume hoods to mitigate exposure to brominated intermediates and volatile solvents .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use dust masks (JIS T 8151) during solid handling .
- Waste Disposal : Collect halogenated byproducts in sealed containers for approved hazardous waste facilities .
Advanced Research Questions
Q. How can conflicting NMR data in structural elucidation be resolved?
- Methodological Answer :
- 2D NMR Techniques : Employ COSY to identify coupling networks and HSQC to correlate - signals, resolving overlaps in aromatic regions .
- Computational Modeling : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian software).
- Isotopic Labeling : Synthesize -labeled analogs to clarify amide proton assignments .
Q. What strategies optimize yield in the amide coupling step?
- Methodological Answer :
- Reagent Screening : Test coupling agents (HBTU vs. DCC) and additives (e.g., HOAt) to enhance efficiency .
- Solvent Optimization : Use DMF for improved solubility of hydrophobic intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 80°C) while maintaining high yields (>90%) .
Q. How can researchers design assays to evaluate this compound’s bioactivity?
- Methodological Answer :
- Target Selection : Prioritize receptors common to glycine derivatives (e.g., NMDA or GPR88) .
- Cell-Based Assays : Use CHO cells transfected with target receptors. Measure cAMP levels via Lance™ TR-FRET kits .
- Dose-Response Studies : Test concentrations from 1 nM–100 µM. Calculate IC values using nonlinear regression (e.g., GraphPad Prism) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Purity Assessment : Re-crystallize the compound from DCM/hexane and re-analyze via HPLC (C18 column, 95:5 MeCN/HO).
- Inter-laboratory Validation : Compare results with independent labs using standardized protocols (e.g., IUPAC guidelines).
- Stereochemical Confirmation : Perform chiral HPLC or optical rotation measurements if racemization is suspected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
